1-(Aminomethyl)cyclopropanol hydrochloride
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Overview
Description
1-(Aminomethyl)cyclopropanol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of cyclopropanol, featuring an aminomethyl group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanol hydrochloride can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, thiols, and amines.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various amines or alcohols.
Substitution: Yields substituted cyclopropanol derivatives.
Scientific Research Applications
1-(Aminomethyl)cyclopropanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropanol hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of 5-lipoxygenase activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting FLAP, the compound can reduce inflammation and provide therapeutic benefits .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropane: Similar structure but lacks the hydroxyl group.
Cyclopropanol: Lacks the aminomethyl group.
1-(Aminomethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 1-(Aminomethyl)cyclopropanol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1215417-77-8 |
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Molecular Formula |
C4H10ClNO |
Molecular Weight |
123.58 g/mol |
IUPAC Name |
1-(aminomethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-4(6)1-2-4;/h6H,1-3,5H2;1H |
InChI Key |
NINSLGKSPSRHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)O.Cl |
Origin of Product |
United States |
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